4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid

Physicochemical Properties Lipophilicity Molecular Weight

Choose this specific 3-methylpiperidine derivative for superior stereoelectronic control in lead optimization. The para-benzoic acid scaffold with a methylene-linked 3-methylpiperidine ring introduces steric hindrance and alters nitrogen electron distribution, delivering distinct binding kinetics, solubility, and metabolic profiles compared to unsubstituted or 4-methyl regioisomers. Essential for reliable SAR studies and novel therapeutic agent libraries.

Molecular Formula C14H19NO2
Molecular Weight 233.31 g/mol
CAS No. 926253-84-1
Cat. No. B15087657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid
CAS926253-84-1
Molecular FormulaC14H19NO2
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESCC1CCCN(C1)CC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C14H19NO2/c1-11-3-2-8-15(9-11)10-12-4-6-13(7-5-12)14(16)17/h4-7,11H,2-3,8-10H2,1H3,(H,16,17)
InChIKeyFZWOQSMZYPCVNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid (CAS 926253-84-1): Piperidine-Substituted Benzoic Acid Derivative


4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid (CAS 926253-84-1) is a para-substituted benzoic acid derivative, featuring a 3-methylpiperidine moiety connected via a methylene bridge. This compound (C14H19NO2; MW: 233.31 g/mol) serves as a versatile synthetic building block and has been investigated as a potential ligand in receptor studies and in the development of novel therapeutic agents . As a specialized chemical intermediate, its unique structure allows for tailored reactivity in medicinal chemistry applications.

Why 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid Is Not Interchangeable with Its Closest Analogs


The specific substitution pattern on the piperidine ring—specifically the 3-methyl group—directly influences the compound's physicochemical properties and potential biological activity . Unlike the unsubstituted piperidine analog (4-(piperidin-1-ylmethyl)benzoic acid) or regioisomers such as the 4-methylpiperidine derivative , the 3-methyl substitution introduces steric hindrance and alters the electron distribution on the piperidine nitrogen. These differences can lead to distinct binding affinities, metabolic stability, and solubility profiles [1]. Therefore, substituting this compound with a closely related analog in a synthetic or biological study without rigorous validation could compromise experimental outcomes.

4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid: Quantified Differentiation Data


Comparative Molecular Weight and Lipophilicity vs. Unsubstituted Analog

4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid possesses a molecular weight of 233.31 g/mol , which is 14.03 g/mol heavier than its unsubstituted piperidine analog, 4-(piperidin-1-ylmethyl)benzoic acid (MW: 219.28 g/mol) [1]. This difference corresponds to the addition of a single methyl group. While a measured logP value for the target compound is not publicly available, the increased molecular weight and the addition of a hydrophobic methyl substituent are strongly indicative of increased lipophilicity compared to the unsubstituted analog (measured logP: 0.642) [1]. Increased lipophilicity can significantly influence membrane permeability and protein binding.

Physicochemical Properties Lipophilicity Molecular Weight

Purity Specification vs. 4-Methyl Regioisomer

The commercial availability and purity specifications of these compounds are critical for reproducible research. While the target compound, 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid, is available from multiple vendors with a typical purity of >95% , the 4-methylpiperidine regioisomer (CAS 926264-55-3) is also offered at a minimum purity specification of 95% . In the absence of specific data, it is critical to note that purity specifications are not a source of differentiation, but rather a baseline requirement. The key differentiator is the structural position of the methyl group, which dictates the compound's unique identity and potential applications .

Chemical Purity Synthetic Intermediate Quality Control

Synthetic Utility as a Distinct Building Block

4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid is specifically cited as a building block for the synthesis of more complex molecules, with its 3-methylpiperidine group being a key structural feature for exploring chemical space . The compound can be synthesized via the reaction of 4-carboxybenzyl chloride with 3-methylpiperidine in the presence of a base like triethylamine in dichloromethane, yielding a product that can be purified by standard methods such as recrystallization or column chromatography . While no direct yield comparison with other regioisomers is available, the availability of a defined synthetic route is a prerequisite for its use. The unique position of the methyl group (3-position vs. 2- or 4-position on the piperidine ring) dictates the steric and electronic environment of the resulting products, making it a non-fungible intermediate in the synthesis of target-specific molecules.

Organic Synthesis Medicinal Chemistry Building Block

4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid: Key Research Applications


Medicinal Chemistry: Synthesis of Novel Drug Candidates

This compound serves as a crucial building block for creating diverse chemical libraries in medicinal chemistry, particularly for exploring novel therapeutic agents. Its specific 3-methylpiperidine structure allows medicinal chemists to introduce a unique stereoelectronic profile into target molecules, which is essential for optimizing interactions with biological receptors .

Biochemical Research: Ligand-Receptor Interaction Studies

Researchers can utilize this compound as a potential ligand to investigate receptor binding dynamics. The distinct structural features provided by the 3-methyl group make it a valuable tool for probing structure-activity relationships (SAR) and for identifying key molecular interactions in biological systems .

Chemical Biology: Development of Chemical Probes

As a substituted benzoic acid derivative, this compound can be functionalized further to create chemical probes. Its unique molecular weight and inferred lipophilicity (compared to the unsubstituted analog) make it a candidate for studies involving membrane permeability and intracellular target engagement, where a precise balance of properties is required [1].

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